

Application Notes and Protocols for Leucettinib-21 In Vitro Assays

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Compound of Interest

Compound Name: *Leucettinib-21*

Cat. No.: *B12389899*

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Introduction

Leucettinib-21 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Casein Kinase 1 (CLK1).[1][2][3] Derived from the marine sponge natural product Leucettamine B, **Leucettinib-21** has emerged as a promising drug candidate for therapeutic intervention in Down syndrome and Alzheimer's disease, where DYRK1A is overexpressed or hyperactive.[3][4][5] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of **Leucettinib-21**, intended for researchers, scientists, and drug development professionals.

Data Presentation: Kinase Inhibition Profile of Leucettinib-21

The inhibitory activity of **Leucettinib-21** against a panel of kinases has been determined using radiometric and proximity-based assays. The half-maximal inhibitory concentration (IC₅₀) and dissociation constant (K_d) values are summarized below.

Kinase Target	IC50 (nM)	Kd (nM)	Assay Type	Reference
DYRK1A	2.4	0.272	Radiometric	[1][2]
DYRK1B	6.7	-	Radiometric	[2]
CLK1	12	0.388	Radiometric	[1][2]
CLK2	33	-	Radiometric	[2]
CLK4	5	-	Radiometric	[2]
CLK3	232	-	Radiometric	[1]
DYRK2	200-1000	-	Radiometric	[2]
DYRK3	200-1000	-	Radiometric	[2]
DYRK4	200-1000	-	Radiometric	[2]
GSK-3 β	2000	-	Radiometric	[1]

Experimental Protocols

In Vitro Radiometric Kinase Assay

This protocol describes a radiometric assay to determine the inhibitory activity of **Leucettinib-21** on target kinases like DYRK1A.

Materials:

- **Leucettinib-21**
- Recombinant Kinase (e.g., DYRK1A)
- Kinase-specific substrate
- [γ -³³P]-ATP
- Assay Buffer: 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μ M Na-orthovanadate, 1.2 mM DTT, 50 μ g/mL PEG20000

- ATP solution
- 10% DMSO in water
- 2% (v/v) Phosphoric Acid (H_3PO_4)
- 0.9% (w/v) NaCl solution
- Microplates (e.g., 96-well)
- Microplate scintillation counter

Procedure:

- Prepare a stock solution of **Leucettinib-21** in 100% DMSO. Further dilute in 10% DMSO to achieve the desired test concentrations (5 μL per well).
- In a 50 μL final reaction volume, add the following components in order:
 - 25 μL of assay buffer containing [$\gamma\text{-}^{33}\text{P}$]-ATP.
 - 10 μL of ATP solution.
 - 5 μL of the test compound (**Leucettinib-21** dilution or 10% DMSO for control).
 - 10 μL of the enzyme/substrate mixture.
- Incubate the reaction mixture at 30°C for 60 minutes.
- Stop the reaction by adding 50 μL of 2% (v/v) H_3PO_4 .
- Aspirate the plates and wash twice with 200 μL of 0.9% (w/v) NaCl.
- Determine the incorporation of ^{33}Pi using a microplate scintillation counter.
- Calculate IC50 values from the dose-response curves.

Cellular Assay: Inhibition of DYRK1A Activity in Cells

This protocol outlines a method to assess the ability of **Leucettinib-21** to inhibit DYRK1A activity within a cellular context by measuring the phosphorylation of its downstream targets.

Materials:

- Cell line (e.g., SH-SY5Y or HT-22)
- **Leucettinib-21**
- Cell culture medium and supplements
- Lysis buffer
- Primary antibodies against phosphorylated and total forms of DYRK1A substrates (e.g., p-Tau (Thr212), Tau, p-Cyclin D1 (Thr286), Cyclin D1)
- Secondary antibodies (HRP-conjugated)
- Western blot reagents and equipment

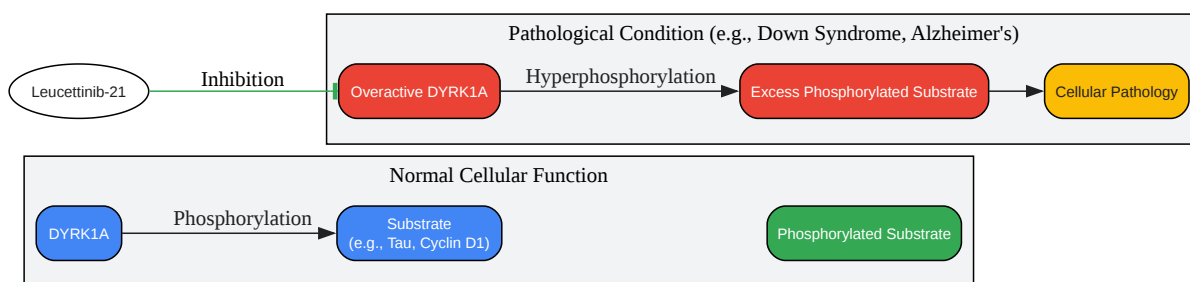
Procedure:

- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **Leucettinib-21** (e.g., 0-10 μ M) for a specified duration.
- Lyse the cells and collect the protein extracts.
- Determine protein concentration using a standard method (e.g., BCA assay).
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Develop the blot using an appropriate chemiluminescent substrate and image the results.

- Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation. **Leucettinib-21** has been shown to inhibit the phosphorylation of Thr286 on Cyclin D1 and Thr212 on Tau in SH-SY5Y cells.[2][3][5]

Visualizations

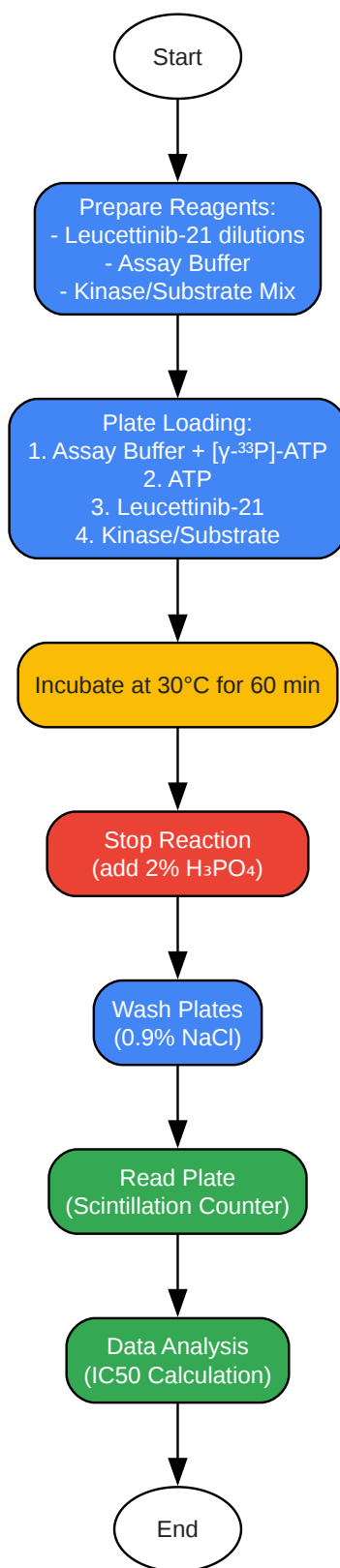
Signaling Pathway of DYRK1A and Leucettinib-21 Inhibition



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Caption: DYRK1A signaling and the inhibitory action of **Leucettinib-21**.

Experimental Workflow for In Vitro Kinase Assay



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Caption: Workflow for the in vitro radiometric kinase inhibition assay.

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